An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: Chemical Properties and Applications
An In-depth Technical Guide to (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, also known as L-Glutamic acid γ-tert-butyl ester, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biochemical research.
Core Chemical Properties
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | [2] |
| Synonyms | L-Glutamic acid γ-tert-butyl ester, H-Glu(OtBu)-OH | [2] |
| CAS Number | 2419-56-9 | [2] |
| Molecular Formula | C₉H₁₇NO₄ | [2] |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Melting Point | 143 - 174 °C | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D²⁰ = +19° ± 2° (c=1 in acetic acid) |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid are crucial for its application in research and development. Below are generalized methodologies derived from the synthesis of related compounds, which can be adapted for its preparation.
Synthesis of L-Glutamic Acid γ-tert-butyl Ester
A common synthetic route involves the selective esterification of the γ-carboxyl group of L-glutamic acid. This can be achieved by protecting the α-amino and α-carboxyl groups, followed by esterification of the γ-carboxyl group and subsequent deprotection.
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid.
Methodology:
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Protection of the Amino Group: L-glutamic acid is first reacted with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to form N-Boc-L-glutamic acid. This is then typically converted to an anhydride to facilitate selective esterification.
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Esterification: The protected glutamic acid anhydride is reacted with tert-butanol, often in the presence of a catalyst, to selectively form the tert-butyl ester at the γ-carboxyl position.
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Deprotection: The protecting group on the α-amino group is subsequently removed, commonly using an acid such as trifluoroacetic acid (TFA), to yield the final product, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid.
Purification
Purification of the final product is critical to remove byproducts and unreacted reagents. A typical purification workflow involves extraction and crystallization.
Caption: A standard purification workflow for (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid.
Methodology:
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Extraction: The crude reaction mixture is typically dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities.
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Crystallization: The organic solvent is then evaporated, and the resulting solid is recrystallized from a suitable solvent system to obtain a pure crystalline product.
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Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
Role in Signaling Pathways and Biological Activity
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, as a derivative of L-glutamic acid, is utilized in various areas of biochemical and pharmaceutical research. While specific signaling pathway involvement is not extensively documented for this particular ester, its parent molecule, L-glutamic acid, is a key excitatory neurotransmitter in the mammalian central nervous system and plays a central role in cellular metabolism.
This compound and its derivatives are often used as tools to study:
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Amino Acid Metabolism: By introducing a protected form of glutamic acid, researchers can investigate metabolic pathways and the effects of glutamic acid on cellular processes.
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Peptide Synthesis: It is a fundamental component in the solid-phase synthesis of peptides. The tert-butyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation.
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Drug Development: Prodrugs of anticancer agents have been synthesized using this molecule. For instance, tert-butyl esters of L-γ-methyleneglutamic acid amides have been evaluated for their efficacy against breast cancer cell lines.[4][5] The ester group can enhance the lipophilicity of a drug, potentially improving its absorption and cellular uptake.
The general role of amino acid availability in cell signaling is a significant area of research. Insufficient levels of amino acids trigger cellular stress responses, activating key signaling proteins like GCN2.[6] While direct studies on (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid's effect on these pathways are limited, its use in creating peptides and other bioactive molecules allows for the investigation of a wide range of biological processes.
The logical relationship for its application in peptide-based drug discovery can be visualized as follows:
Caption: Logical workflow from starting material to drug development in peptide research.
Conclusion
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a valuable and versatile chemical compound with significant applications in synthetic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical properties make it an essential tool for researchers and drug development professionals. While detailed experimental data for some of its physical properties and its direct involvement in specific signaling pathways require further investigation, the existing body of knowledge provides a solid foundation for its use in creating novel therapeutics and advancing our understanding of biological systems. Further research into its biological activities may uncover more direct roles in cellular processes.
References
- 1. N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid | MDPI [mdpi.com]
- 2. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7010573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 3431852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers uncover key cell signal that triggers tissue response to amino acid insufficiency | Harvard School of Dental Medicine [hsdm.harvard.edu]
